molecular formula C13H18BrN B13973967 1-Benzyl-3-(2-bromoethyl)pyrrolidine

1-Benzyl-3-(2-bromoethyl)pyrrolidine

Cat. No.: B13973967
M. Wt: 268.19 g/mol
InChI Key: XZCHWGJKCVLKTL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromoethyl group attached to the third carbon of the pyrrolidine ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-bromoethyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-bromoethyl)pyrrolidine is primarily related to its ability to interact with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s structural features, such as the benzyl and bromoethyl groups, contribute to its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

    1-Benzyl-3-pyrrolidinol: This compound is structurally similar but lacks the bromoethyl group.

    1-Benzyl-2-pyrrolidinone: Another related compound with a ketone group instead of the bromoethyl group.

    Pyrrolidine-2,5-diones: These compounds contain a dione moiety and show different biological activities and reactivity patterns.

Uniqueness: 1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of both benzyl and bromoethyl groups, which confer specific chemical reactivity and biological activity. The bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-benzyl-3-(2-bromoethyl)pyrrolidine

InChI

InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

XZCHWGJKCVLKTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CCBr)CC2=CC=CC=C2

Origin of Product

United States

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